3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine
Description
Contextualization of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in medicinal chemistry and material sciences. mdpi.comnih.govglobalresearchonline.net Its derivatives are a class of compounds that have attracted significant attention from researchers due to their wide array of biological activities. globalresearchonline.netmdpi.comnih.gov The pyrazole motif is present in numerous natural and synthetic molecules that exhibit therapeutic potential across various disease categories. mdpi.comnih.gov
The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles. These derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties, among others. nih.govnih.govnih.govnih.gov This broad spectrum of activity has established pyrazole-based molecules as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. mdpi.com
The applications of pyrazole derivatives extend beyond medicine into agrochemicals, where they have been utilized in the development of herbicides and insecticides. globalresearchonline.net Their chemical stability and synthetic accessibility make them valuable building blocks for creating more complex molecular architectures. nih.gov
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Example Compound Class/Derivative | Reference |
|---|---|---|
| Anti-inflammatory | Celecoxib, Phenylbutazone | nih.govnih.gov |
| Anticancer | Pirtobrutinib, AT7519 | nih.govmdpi.com |
| Antimicrobial | Nitrofuran-containing pyrazoles | nih.gov |
| Antiviral | Pyrazole-containing nucleoside analogs | nih.gov |
| Anticonvulsant | 4-Aminopyrazole derivatives | nih.govmdpi.com |
| Enzyme Inhibition | MAO Inhibitors, Kinase Inhibitors | nih.govnih.gov |
Rationale for Investigating 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine
While direct research on this compound is not prominent in the literature, a scientific rationale for its investigation can be constructed based on its structure. The molecule combines two key pharmacophoric elements: a substituted pyrazole ring and a chiral aminobutane side chain.
The 4-methylpyrazole (B1673528) core is a common feature in bioactive molecules, where the methyl group can influence binding affinity and metabolic stability. The aminopyrazole class, in particular, is recognized for its utility as a versatile scaffold for ligands targeting enzymes like kinases. nih.govnih.gov The primary amine group on the butane (B89635) chain provides a site for hydrogen bonding and potential salt formation, which are critical for molecular interactions with biological targets and for formulating active pharmaceutical ingredients.
The specific stereochemistry of the butan-2-amine moiety introduces chirality, a crucial factor in modern drug design. Different stereoisomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles. Therefore, synthesizing and evaluating the individual enantiomers of this compound would be a logical step in exploring its potential as a therapeutic agent. The investigation would aim to understand how this specific combination of a pyrazole heterocycle and a chiral amine influences its biological activity profile compared to other known aminopyrazole derivatives.
Historical Development and Significance of Aminopyrazoles
The history of pyrazoles began in 1883 when German chemist Ludwig Knorr first synthesized a derivative of this class. nih.gov This discovery paved the way for the development of one of the earliest synthetic drugs, Antipyrine (Phenazone), a pyrazole derivative with analgesic and antipyretic properties. nih.gov This marked the entry of pyrazole-based compounds into the clinical setting and spurred further research into their therapeutic potential.
Aminopyrazoles, a subset of pyrazole derivatives characterized by an exocyclic amino group, have emerged as particularly important. chim.it They are highly valuable as synthetic intermediates due to the reactivity of the amino group, which allows for further functionalization. chim.itarkat-usa.org Historically, 3(5)-aminopyrazoles have been synthesized through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.itarkat-usa.org
The significance of aminopyrazoles grew substantially as their role as "privileged scaffolds" in drug discovery became more apparent. They serve as crucial building blocks for a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important cores in many biologically active compounds, including the well-known drug Sildenafil (Viagra). arkat-usa.orgbeilstein-journals.orgnih.gov More recently, the 5-aminopyrazole scaffold has been central to the development of advanced kinase inhibitors for cancer therapy, such as Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating mantle cell lymphoma. nih.govmdpi.comnih.gov This demonstrates the enduring and evolving importance of the aminopyrazole core from early synthetic dyes and medicines to cutting-edge targeted therapies.
Table 2: Timeline of Key Developments in Pyrazole Chemistry
| Year/Period | Development | Significance |
|---|---|---|
| 1883 | Ludwig Knorr synthesizes pyrazole. | Discovery of the pyrazole heterocyclic ring system. nih.gov |
| Late 1880s | Synthesis of Antipyrine (Phenazone). | One of the first commercially successful synthetic drugs. nih.gov |
| 20th Century | Development of various synthetic routes for aminopyrazoles. | Established aminopyrazoles as versatile building blocks for complex heterocycles. chim.itarkat-usa.orgnih.gov |
| Late 20th Century | Discovery of pyrazolo[3,4-d]pyrimidine-based drugs (e.g., Allopurinol). | Solidified the role of pyrazole-fused systems in medicine. arkat-usa.org |
| 21st Century | Design of targeted therapies like kinase inhibitors (e.g., Pirtobrutinib). | Highlights the modern application of aminopyrazole scaffolds in precision medicine. nih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-4-10-11(5-6)8(3)7(2)9/h4-5,7-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFESFSKDUADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Strategies for Pyrazole (B372694) Core Construction
The formation of the pyrazole nucleus is a well-established area of organic synthesis, with numerous methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the target molecule, the key structural feature is the methyl group at the C4 position of the pyrazole ring.
Cyclization Reactions in Pyrazole Synthesis
The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.com This approach offers a direct and efficient route to a wide variety of substituted pyrazoles.
The classical Knorr pyrazole synthesis, first described in the 19th century, involves the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.gov To achieve the desired 4-methyl substitution, a precursor such as 2-methyl-1,3-dicarbonyl compound is required. A more specific and high-yielding synthesis of 4-methylpyrazole (B1673528) involves the reaction of 1,1,3,3-tetraethoxy-2-methyl-propane with hydrazine hydrosulfate in water. chemicalbook.com The reaction mixture is heated, followed by neutralization to facilitate the cyclization and formation of the final product. chemicalbook.com
Another significant cyclization strategy is the 1,3-dipolar cycloaddition. This method can involve the reaction of a nitrilimine with an alkene or an alkyne. nih.govmdpi.com For instance, a vinyl derivative can react with a nitrilimine generated in situ from an arylhydrazone to yield a substituted pyrazole. nih.gov While powerful, directing this reaction to specifically yield a 4-methylpyrazole requires carefully chosen precursors.
The following table summarizes various cyclization strategies for pyrazole synthesis.
| Reaction Type | Key Precursors | Typical Conditions | Outcome | Reference(s) |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | Acidic or basic catalysis, various solvents | Polysubstituted pyrazoles | mdpi.com |
| Hydrazine Condensation | 1,1,3,3-Tetraalkoxy-2-methyl-propane, Hydrazine Salt | Aqueous, heat, then neutralization | 4-Methylpyrazole | chemicalbook.com |
| 1,3-Dipolar Cycloaddition | Nitrilimines, Alkenes/Alkynes | In situ generation of dipole | Regioisomeric pyrazoles | nih.govorganic-chemistry.org |
| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketones, Hydrazines | Formation of pyrazoline intermediate, followed by oxidation | Substituted pyrazoles | mdpi.com |
Oxidation-Mediated Pyrazoline to Pyrazole Conversions
An alternative two-step pathway to pyrazoles involves the initial synthesis of a pyrazoline (a dihydropyrazole), followed by an oxidation step to introduce the aromatic double bonds. mdpi.com The initial pyrazoline is typically formed through the cyclocondensation of an α,β-unsaturated carbonyl compound with a hydrazine derivative. mdpi.com
This method provides a route to pyrazoles that may not be easily accessible through direct condensation of 1,3-dicarbonyls. The critical step is the dehydrogenation or oxidative aromatization of the pyrazoline ring. researchgate.net A variety of oxidizing agents and conditions have been developed for this transformation, offering flexibility to the synthetic chemist. For example, an efficient and simple procedure utilizes a bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2) in acetic acid at room temperature to convert 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles in excellent yields. semanticscholar.org Other methods employ reagents like bromine in DMSO or simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org More recently, sustainable electrochemical methods using inexpensive sodium chloride as a mediator have been developed for this oxidation. rsc.org
Key oxidizing agents for pyrazoline aromatization are presented in the table below.
| Oxidizing System | Conditions | Advantages | Reference(s) |
| DABCO-Br2 Complex | Acetic acid, room temperature | High yields, short reaction times, non-toxic solvent | semanticscholar.org |
| Bromine / DMSO | Heating | Effective for various substituted pyrazolines | organic-chemistry.org |
| Oxygen / DMSO | Heating | Benign oxidation protocol, avoids harsh reagents | organic-chemistry.org |
| Electrochemical (NaCl) | Biphasic system (aqueous/organic), carbon electrodes | Sustainable, inexpensive, simple work-up | rsc.org |
| Transition Metal Catalysts | Various (e.g., Pd/C) | Often requires specific catalysts and conditions | semanticscholar.org |
Approaches for Butan-2-amine Side Chain Incorporation
Once the 4-methylpyrazole core is synthesized, the next critical step is the attachment of the butan-2-amine side chain to one of the nitrogen atoms of the pyrazole ring. This typically results in a mixture of regioisomers (N1 and N2 alkylation), with the major product often being determined by steric factors. mdpi.com
Direct N-Alkylation of Pyrazole with Amine Precursors
Direct N-alkylation is a common method for functionalizing the pyrazole ring. This involves reacting the pyrazole, often in the presence of a base, with an alkylating agent containing the desired side chain. For the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine, the electrophile would need to be a four-carbon chain with a leaving group at the C1 position (relative to the pyrazole) and an amino or protected amino group at the C2 position.
A recently developed method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), for the N-alkylation of pyrazoles. mdpi.com This approach avoids the need for strong bases and high temperatures. The proposed mechanism involves protonation of the imidate, which then acts as a carbocation source for the pyrazole to trap. mdpi.com
Another advanced strategy is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. cardiff.ac.uk This method allows for the N-alkylation of amines (or N-heterocycles) using alcohols as the alkylating agents, with water being the only byproduct. cardiff.ac.uk Catalysts based on earth-abundant metals like manganese or iron can facilitate this transformation. cardiff.ac.uk In the context of the target molecule, 4-methylpyrazole could potentially be reacted with 1-aminobutan-2-ol, although this specific transformation is not explicitly documented.
Visible-light-induced N-alkylation has also emerged as a modern, eco-friendly method. For example, anilines have been successfully N-alkylated with 4-hydroxybutan-2-one using visible light and ammonium (B1175870) bromide, avoiding the need for metals or bases. nih.govresearchgate.net This highlights the potential for using keto-alcohols as precursors for amine side chains.
| Alkylation Method | Electrophile/Precursor | Catalyst/Conditions | Key Features | Reference(s) |
| Classical N-Alkylation | Alkyl halides | Base (e.g., K2CO3, NaH) in DMF | Standard method, can lead to regioisomers | mdpi.com |
| Trichloroacetimidate Alkylation | Trichloroacetimidates | Brønsted acid (e.g., CSA) | Mild conditions, avoids strong bases | mdpi.com |
| Borrowing Hydrogen | Alcohols | Transition metal catalysts (e.g., Mn, Fe, Ru) | High atom economy, water as byproduct | cardiff.ac.uk |
| Visible-Light-Induced | 4-Hydroxybutan-2-one | NH4Br, visible light | Metal-free, base-free, eco-friendly | nih.govresearchgate.net |
Condensation Reactions with Amine Derivatives
Condensation reactions provide an alternative route to forming the C-N bond between the pyrazole and the side chain. This could involve, for example, the reaction of the pyrazole with a carbonyl compound to form an imine or enamine, followed by reduction.
One plausible pathway involves reacting 4-methylpyrazole with butan-2-one under conditions that favor a condensation reaction, followed by a reductive amination step. While direct condensation between a pyrazole nitrogen and a simple ketone is not standard, related transformations are well-known. For instance, the condensation of 2-aminothiophenols with various carbonyl compounds is a cornerstone for the synthesis of 2-substituted benzothiazoles, proceeding through an imine intermediate. mdpi.com This illustrates the principle of forming a C=N bond which is subsequently part of a stable or reducible system.
A more direct approach involves the reaction of primary amines with a 1,3-diketone and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine in a one-pot reaction to directly yield N-substituted pyrazoles. nih.gov This method constructs the pyrazole ring and attaches the N-substituent simultaneously. Applying this to the target molecule would involve using 3-aminobutan-2-amine as the starting amine, though its stability and reactivity would be a consideration.
Targeted Synthesis of this compound
While the direct, one-step synthesis of this compound is not prominently featured in the reviewed literature, a logical, multi-step synthetic pathway can be proposed based on the established methodologies discussed above.
A feasible synthetic route is as follows:
Synthesis of 4-methylpyrazole (A): The starting heterocycle can be efficiently prepared via the cyclocondensation of 1,1,3,3-tetraethoxy-2-methyl-propane with hydrazine sulfate (B86663) in an aqueous medium, followed by basification to yield 4-methylpyrazole. chemicalbook.com
Michael Addition to an α,β-Unsaturated Ketone: 4-methylpyrazole can be reacted with but-3-en-2-one (B6265698) (methyl vinyl ketone) in a Michael addition reaction. This conjugate addition would attach the butan-2-one moiety to the N1 position of the pyrazole ring, forming the intermediate 4-(4-methyl-1H-pyrazol-1-yl)butan-2-one (B). Such reactions are standard for N-heterocycles.
Reductive Amination: The final step would be the conversion of the ketone functional group in intermediate (B) to the required amine. This can be achieved through reductive amination. The ketone is first reacted with an ammonia (B1221849) source (like ammonium acetate (B1210297) or ammonia itself) to form an imine in situ, which is then reduced to the primary amine using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This would yield the target compound, this compound (C).
This proposed pathway leverages well-established, high-yielding reactions to construct the target molecule in a controlled, stepwise manner.
Specific Reaction Conditions and Reagents for the Target Compound
The synthesis of racemic this compound can be conceptualized in two primary stages: N-alkylation and subsequent reductive amination.
Stage 1: N-Alkylation of 4-methyl-1H-pyrazole
The initial step involves the regioselective N-alkylation of 4-methyl-1H-pyrazole with a suitable four-carbon electrophile to form the intermediate, 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one. A common method for such alkylation is the reaction of the pyrazole with an α-haloketone in the presence of a base.
The reaction proceeds by deprotonation of the pyrazole nitrogen by a base, creating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming the C-N bond. The choice of base and solvent is critical to ensure high regioselectivity and yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 4-methyl-1H-pyrazole | 3-chlorobutan-2-one | Potassium carbonate (K2CO3) | Acetonitrile (CH3CN) | Reflux, 12-24 hours | 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one |
| 4-methyl-1H-pyrazole | 3-bromobutan-2-one | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature, 4-8 hours | 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one |
Stage 2: Reductive Amination of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
The ketone intermediate is then converted to the target primary amine via reductive amination. This transformation can be accomplished in a one-pot reaction by treating the ketone with an ammonia source in the presence of a reducing agent. The reaction first forms an imine intermediate, which is then reduced in situ to the amine. Various reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity.
| Starting Material | Amine Source | Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | Ammonium acetate | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Room temperature, 24-48 hours | This compound |
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | Ammonia in ethanol | Raney Nickel (Ra-Ni), H2 gas | Ethanol (EtOH) | 50 psi H2, room temperature, 12-24 hours | This compound |
Stereoselective Synthesis Approaches for this compound
The target compound contains two chiral centers, allowing for the existence of four possible stereoisomers. Stereoselective synthesis aims to produce a single enantiomer or a specific diastereomer in excess. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Reductive Amination
Asymmetric reductive amination of the prochiral ketone, 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, can be achieved using a chiral auxiliary or a chiral catalyst. One common approach involves the use of a chiral amine to form a diastereomeric imine intermediate, which is then reduced. The stereocenter in the chiral amine directs the reduction to favor one of the two possible diastereomers of the product. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.
| Starting Material | Chiral Auxiliary | Reducing Agent | Solvent | Key Step | Outcome |
|---|---|---|---|---|---|
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | (R)-α-methylbenzylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | 1,2-Dichloroethane (DCE) | Diastereoselective reduction of the intermediate imine | Diastereomeric mixture of N-alkylated amines |
Following the diastereoselective reduction, the chiral auxiliary is removed, typically by hydrogenolysis, to afford the desired chiral amine.
Chiral Resolution of Racemic Amine
An alternative to asymmetric synthesis is the resolution of the racemic this compound. This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.
| Racemic Mixture | Chiral Resolving Agent | Solvent | Process | Outcome |
|---|---|---|---|---|
| (±)-3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine | (+)-Tartaric acid | Ethanol/Water mixture | Formation of diastereomeric salts and fractional crystallization | Separated diastereomeric salts, leading to individual enantiomers upon basification |
| (±)-3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine | (-)-Dibenzoyltartaric acid | Methanol | Formation of diastereomeric salts and fractional crystallization | Separated diastereomeric salts, leading to individual enantiomers upon basification |
The efficiency of the resolution is dependent on the difference in solubility between the diastereomeric salts and the careful control of crystallization conditions. rsc.org
Advanced Spectroscopic and Analytical Characterization of 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
Proton NMR (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy would be used to determine the number of different types of protons in the molecule, their relative numbers, their electronic environment, and the connectivity between adjacent protons. For 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine, one would expect to see distinct signals for the protons on the pyrazole (B372694) ring, the methyl group attached to the pyrazole, the protons of the butan-2-amine chain (including the methyl groups and the methine protons), and the amine (-NH₂) protons. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would provide critical information for assigning the structure.
Carbon-13 NMR (¹³C NMR) and DEPT-135 Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT-135) would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are not observed in a DEPT-135 spectrum. This technique would be invaluable for confirming the specific arrangement of the butan-2-amine chain and the substitution on the pyrazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate. This provides information about the functional groups present in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include N-H stretching from the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching from the aliphatic and aromatic parts of the molecule (around 2850-3100 cm⁻¹), C=C and C=N stretching from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and N-H bending (around 1590-1650 cm⁻¹).
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the exact elemental formula of the compound. The experimentally measured mass would be compared to the calculated mass for the proposed formula (C₈H₁₅N₃) to confirm its elemental composition with a high degree of confidence.
Without access to experimental data from a synthesized and isolated sample of this compound, the specific values for chemical shifts, vibrational frequencies, and mass-to-charge ratios cannot be provided.
Solid-State Structural Analysis
Comprehensive searches for crystallographic data on this compound did not yield specific single-crystal X-ray diffraction studies or polymorphism investigations for this particular compound. The scientific literature readily provides such analyses for a variety of other pyrazole-containing molecules, which underscores the importance of these techniques in unequivocally determining three-dimensional molecular structures and exploring the different crystalline forms a compound can adopt. However, specific experimental data for the title compound is not publicly available in the reviewed scientific databases.
Single-Crystal X-ray Diffraction and Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While studies on polymorphism are common for pyrazole derivatives, specific research into the potential polymorphic forms of this compound has not been reported.
Other Analytical Techniques for Purity and Identity Confirmation
In the absence of specific literature for this compound, the purity and identity of this compound would be confirmed using a standard suite of analytical techniques commonly applied to novel organic molecules. These methods provide complementary information to establish the compound's structure and assess its purity.
A combination of spectroscopic and chromatographic methods is typically employed for this purpose. The following table outlines the standard analytical techniques and the type of information they would provide for the characterization of this compound.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1H NMR | Provides information on the number of different types of protons, their chemical environment, and their connectivity. |
| 13C NMR | Reveals the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. |
| Elemental Analysis | Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the theoretical values calculated from the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any potential impurities. |
The collective data from these techniques would be essential to confirm the identity and establish the purity of a synthesized sample of this compound.
Computational and Theoretical Chemical Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine, DFT studies would typically be employed to determine its most stable three-dimensional geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. For pyrazole (B372694) derivatives, DFT calculations often show that nitrogen atoms in the pyrazole ring are regions of high electron density.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap generally indicates a more reactive molecule. irjweb.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. irjweb.com
Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as no specific data exists for this compound.
| Parameter | Value (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Global Softness (S) | - |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational methods can predict spectroscopic properties, such as infrared (IR) vibrational frequencies. By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. For pyrazole-containing compounds, characteristic vibrational frequencies would be expected for the N-H, C-H, C=N, and C-N stretching and bending modes. researchgate.net
Thermodynamic Parameters of Reaction Pathways (e.g., Gibbs Free Energy, Enthalpy)
Quantum chemical calculations can also be used to determine the thermodynamic properties of a molecule, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S). These parameters are essential for predicting the spontaneity and energy changes of chemical reactions involving the compound. For instance, the Gibbs free energy of formation would indicate the stability of this compound relative to its constituent elements. If studying a reaction pathway, these calculations can help identify the most favorable route. rsc.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor).
Ligand-Target Binding Interactions and Affinity Predictions
Molecular docking simulations would place the this compound molecule into the binding site of a specific protein target. The goal is to find the preferred binding orientation and conformation of the ligand that results in the most stable complex. The results of a docking study provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. ekb.egresearchgate.net
The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and its target. A lower binding energy indicates a stronger and more favorable interaction. These predictions are valuable in drug discovery for identifying potential drug candidates. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes only, as no specific data exists for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| - | - | - |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its interactions with biological targets. While specific studies on this particular molecule are not extensively documented in publicly available literature, the methodologies for such an analysis are well-established within computational chemistry. eurasianjournals.com A comprehensive conformational search would typically be performed to identify the low-energy conformers of the molecule. This process involves systematically or stochastically rotating the rotatable bonds, such as the C-N bond linking the pyrazole ring to the butane (B89635) chain and the C-C bonds within the butane backbone.
Following a conformational search, the identified stable conformers would be subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative energies and populations at a given temperature according to the Boltzmann distribution. The results of such an analysis would likely reveal several low-energy structures, with the preferred conformation being influenced by a balance of steric hindrance between the methyl groups and the pyrazole ring, as well as potential intramolecular hydrogen bonding involving the amine group.
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of this compound over time. eurasianjournals.com By simulating the motion of atoms and molecules under a given set of conditions (temperature, pressure, solvent), MD can reveal how the molecule transitions between different conformations, the stability of these conformers, and the timescale of these motions. An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions and then integrating Newton's equations of motion for all atoms in the system. Analysis of the MD trajectory can provide insights into the root-mean-square deviation (RMSD) of atomic positions, indicating the stability of the molecule's fold, and the root-mean-square fluctuation (RMSF) of individual atoms, highlighting flexible regions of the molecule.
A hypothetical representation of the relative energies of different conformers that could be obtained from a computational study is presented in Table 1.
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | 60 | 0.00 | 45.2 |
| 2 | 180 | 0.50 | 27.4 |
| 3 | -60 | 1.20 | 12.5 |
| 4 | 0 | 2.50 | 4.9 |
Note: This data is illustrative and represents the type of information that would be generated from a conformational analysis. Actual values would require specific computational studies.
Classical Mechanics and Hybrid Approaches
Force field calculations, based on classical mechanics, are a fundamental component of computational chemistry used to estimate the potential energy of a molecular system. These methods are significantly faster than quantum mechanical calculations, making them suitable for the initial stages of conformational analysis and for handling large molecular systems. For this compound, a variety of force fields could be employed, such as AMBER, CHARMM, or MMFF94. researchgate.netarxiv.org The choice of force field is critical as it will influence the accuracy of the energy calculations.
Steric energy minimization is a computational process that adjusts the geometry of a molecule to find a local or global energy minimum on its potential energy surface as defined by the chosen force field. This process iteratively alters the coordinates of the atoms to reduce the total steric energy, which is a sum of various energy terms including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).
For this compound, steric energy minimization would be applied to initial 3D structures, perhaps generated from 2D drawings, to obtain more realistic and energetically favorable conformations. This is a crucial step before proceeding with more computationally expensive methods like quantum mechanical calculations or molecular dynamics simulations. The minimization process helps to remove any unfavorable steric clashes and to find a starting point for further exploration of the conformational space.
The results from force field calculations can provide valuable information about the steric strain in different parts of the molecule. For instance, it could quantify the steric hindrance caused by the methyl group on the pyrazole ring and the methyl groups on the butane chain, and how this influences the preferred orientation of the pyrazole ring relative to the chiral center in the butan-2-amine moiety. A hypothetical breakdown of the steric energy components for a minimized conformer is provided in Table 2.
Table 2: Illustrative Steric Energy Components from a Force Field Calculation
| Energy Component | Value (kcal/mol) |
|---|---|
| Bond Stretching | 2.5 |
| Angle Bending | 5.8 |
| Torsional Strain | 4.2 |
| Van der Waals | -1.5 |
| Electrostatic | -3.1 |
| Total Steric Energy | 7.9 |
Note: This data is for illustrative purposes to demonstrate the output of a force field calculation. The actual values would depend on the specific conformer and the force field used.
Derivatization Reactions and Functional Group Transformations of 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Amine Functional Group Reactivity
The secondary amine in 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine is a nucleophilic center, making it amenable to a range of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation Reactions (e.g., Trifluoroacetamidation)
Acylation of the amine functional group is a common transformation. For instance, trifluoroacetamidation can be achieved by reacting the parent amine with trifluoroacetic anhydride (B1165640). This reaction typically proceeds under mild conditions and results in the formation of the corresponding trifluoroacetamide (B147638) derivative. A general method for the trifluoroacetylation of primary and secondary amines involves their direct reaction with trifluoroacetic acid in the presence of reagents like trichloromethylchloroformate and triethylamine (B128534) at temperatures ranging from 0 °C to room temperature. google.com Another approach utilizes triphosgene (B27547) and triethylamine under similar mild conditions. google.com These methods offer an effective way to protect the amine group or to introduce the trifluoroacetyl moiety for various applications. google.comgoogle.com The use of trifluoroacetic anhydride as an activator in the presence of Brønsted or Lewis acids is also a known method for acylation reactions. researchgate.net
Alkylation and Arylation Strategies
The nitrogen atom of the amine can be further substituted through alkylation and arylation reactions.
Alkylation: N-alkylation of pyrazoles can be achieved using various electrophiles. A newer method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.comsemanticscholar.org This approach has been successful with benzylic, phenethyl, and benzhydryl trichloroacetimidates, yielding the corresponding N-alkyl pyrazole (B372694) products. semanticscholar.orgmdpi.comsemanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with steric factors controlling the major product. mdpi.comsemanticscholar.org
Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines with diverse aryl partners under increasingly mild conditions. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos enhancing reaction efficiency. youtube.com The base also plays a critical role, with choices like sodium t-butoxide, lithium hexamethyldisilazide (LHMDS), and cesium carbonate offering different advantages in terms of reaction rates and functional group tolerance. libretexts.org
Formation of Carbamic and Carbonate Derivatives
The amine group can be converted into carbamate (B1207046) derivatives through reactions with suitable reagents. A common method involves the reaction of the amine with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to form an activated p-nitrophenyl carbonate, which is then reacted with an amino acid in the presence of sodium carbonate to yield the final carbamate. researchgate.net The synthesis of carbamates is a significant area of organic chemistry due to the presence of this functional group in many therapeutic agents. nih.gov Various reagents and methodologies have been developed for carbamate synthesis, including the use of carbonylimidazolide in aqueous media, which allows for the precipitation of the product and simplified purification. youtube.comorganic-chemistry.org
Amide and Ester Formation
Amide Formation: The amine can readily undergo amide bond formation when reacted with carboxylic acids or their derivatives. A variety of coupling reagents can facilitate this reaction. For instance, pyrazole carboxylic acid amides have been synthesized from the corresponding pyrazole-carbonyl chlorides and amines. researchgate.netnih.gov The direct coupling of carboxylic acids and amines can be mediated by reagents such as titanium tetrachloride (TiCl4). For electron-deficient amines, a combination of methanesulfonyl chloride and N-methylimidazole has been shown to be effective in activating the carboxylic acid for amidation. nih.govresearchgate.net
Pyrazole Ring Functionalization
The 4-methylpyrazole (B1673528) ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Pyrazole Moiety
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack.
Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic rings. organic-chemistry.org For pyrazoles, the Vilsmeier-Haack reaction typically occurs at the 4-position. researchgate.netresearchgate.net The reaction is carried out using a Vilsmeier reagent, which is generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). researchgate.netijpcbs.com This method has been successfully used for the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles. rsc.orgarkat-usa.org
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrazole ring, typically at the C4 position. rsc.org The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. researchgate.net For reactive heterocycles like pyrazoles, milder Lewis acids such as TiCl4, SnCl4, or FeCl3 are often preferred over the more strenuous AlCl3 to avoid potential side reactions. wikipedia.orgresearchgate.net
Interactive Data Table: Summary of Derivatization Reactions
| Section | Reaction Type | Reagents/Conditions | Product Type |
| 5.1.1 | Acylation (Trifluoroacetamidation) | Trifluoroacetic anhydride or Trifluoroacetic acid with activators | N-Trifluoroacetamide |
| 5.1.2 | Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-Alkyl amine |
| 5.1.2 | Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl amine |
| 5.1.3 | Carbamate Formation | p-Nitrophenyl chloroformate, Amino acid, Base | Carbamate derivative |
| 5.1.4 | Amide Formation | Carboxylic acid, Coupling agent (e.g., TiCl4, MsCl/NMI) | Amide derivative |
| 5.2.1 | Vilsmeier-Haack Reaction | DMF, POCl3 | 4-Formylpyrazole |
| 5.2.1 | Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., TiCl4) | 4-Acylpyrazole |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The pyrazole ring is a versatile scaffold amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for the introduction of aryl, heteroaryl, or vinyl groups onto the pyrazole core of this compound.
For the Suzuki coupling to proceed, a halogenated precursor of the target molecule would be required. Regioselective halogenation of the pyrazole ring, for instance at the C3 or C5 positions, would provide the necessary handle for the cross-coupling reaction. Research on substituted pyrazoles has demonstrated that such halogenations are feasible, setting the stage for subsequent palladium-catalyzed reactions. nih.govrsc.org
The general scheme for a Suzuki coupling on a hypothetical bromo-substituted derivative of this compound is depicted below:
Reaction Scheme:
Where R can be an aryl, heteroaryl, or vinyl group.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have shown remarkable efficiency in the coupling of nitrogen-containing heterocycles. nih.gov The presence of the amine functionality in the side chain of this compound could potentially influence the catalytic cycle, either by coordinating to the palladium center or by affecting the electronic properties of the pyrazole ring. However, studies on unprotected nitrogen-rich heterocycles have shown that successful couplings can be achieved under optimized conditions. nih.gov
A hypothetical data table illustrating the potential outcomes of Suzuki coupling reactions on a bromo-substituted analog of the target compound is presented below, based on typical yields and conditions for similar pyrazole systems.
| Entry | Aryl Boronic Acid (R-B(OH)2) | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Toluene | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DMF/H2O | 78 |
| 4 | 2-Thienylboronic acid | PdCl2(dppf) | - | CsF | THF | 88 |
Beyond Suzuki coupling, other palladium-catalyzed reactions such as C-H activation could offer a more direct route to functionalization, avoiding the need for pre-halogenation. Palladium-catalyzed direct C-5 arylation of 1-alkylpyrazoles has been reported, suggesting that the C5 position of the pyrazole ring in this compound could be a target for such transformations. nih.gov
Stereochemical Control in Derivatization
The presence of a stereocenter in the butan-2-amine side chain of this compound introduces a critical element of stereochemistry into its derivatization reactions. This chiral moiety can exert significant influence on the stereochemical outcome of reactions occurring both on the side chain and on the pyrazole ring.
Diastereoselective and Enantioselective Derivatizations
Derivatization of the amine group or other positions on the side chain can proceed with diastereoselectivity due to the influence of the existing chiral center. For instance, acylation of the amine with a chiral carboxylic acid would lead to the formation of diastereomeric amides. The ratio of these diastereomers would be dictated by the steric and electronic interactions between the chiral centers.
Furthermore, reactions on the pyrazole ring itself may be influenced by the chiral side chain, leading to diastereoselective outcomes. For example, if a reaction on the pyrazole ring were to create a new stereocenter, the existing chirality in the side chain could favor the formation of one diastereomer over the other. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereoselective synthesis.
Enantioselective derivatizations, on the other hand, typically involve the use of chiral catalysts or reagents to introduce a new stereocenter with a preference for one enantiomer. In the context of this compound, if the starting material is a racemic mixture, an enantioselective reaction could be employed to selectively react with one enantiomer, a process known as kinetic resolution. Alternatively, if the goal is to introduce a second stereocenter, a chiral catalyst could be used to control the stereochemistry of this new center relative to the existing one, leading to high diastereomeric and enantiomeric purity.
Numerous studies have reported the use of chiral catalysts for the enantioselective functionalization of pyrazoles and related heterocycles. nih.govnih.gov For example, chiral phosphine ligands in combination with palladium or other transition metals have been successfully used to catalyze asymmetric additions to pyrazole derivatives. nih.gov
A hypothetical example of a diastereoselective reaction on the pyrazole ring of a single enantiomer of this compound is the addition of a nucleophile to a transiently formed prochiral intermediate on the ring. The chiral environment created by the sec-butylamine (B1681703) substituent would direct the incoming nucleophile to one face of the molecule, resulting in the preferential formation of one diastereomer.
The table below illustrates potential outcomes for a hypothetical diastereoselective addition reaction to a derivatized pyrazole ring, highlighting the influence of the chiral auxiliary.
| Entry | Reaction Type | Reagent | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic Addition | Grignard Reagent (R-MgBr) | Substrate Control | 75:25 | 80 |
| 2 | Cyclopropanation | Diazoacetate | Chiral Rh(II) Catalyst | 95:5 | 90 |
| 3 | Michael Addition | Nitroalkene | Chiral Organocatalyst | 90:10 | 85 |
| 4 | Aldol (B89426) Reaction | Aldehyde | Substrate Control with Lewis Acid | 80:20 | 75 |
Stereochemical Aspects and Chiral Resolution of 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Identification of Chiral Centers and Stereoisomers
The molecular structure of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine contains two chiral centers, also known as stereocenters. A chiral center is a carbon atom that is bonded to four different groups.
C2 (Carbon at position 2): This carbon atom is bonded to a hydrogen atom, a methyl group (-CH₃), an amino group (-NH₂), and a 3-(4-methyl-1H-pyrazol-1-yl)methyl group. Since all four substituents are different, C2 is a chiral center.
C3 (Carbon at position 3): This carbon atom is connected to a hydrogen atom, a methyl group (-CH₃), a 4-methyl-1H-pyrazol-1-yl group, and a 2-aminobutyl group. These four groups are distinct, making C3 a second chiral center.
The presence of two chiral centers means that the number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, n=2, resulting in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers:
(2R, 3R) and (2S, 3S)
(2R, 3S) and (2S, 3R)
The relationship between the (2R, 3R) and (2S, 3S) isomers is that they are non-superimposable mirror images of each other (enantiomers). The same is true for the (2R, 3S) and (2S, 3R) pair. The relationship between a member of the first pair and a member of the second pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R, 3R) |
|---|---|---|---|
| (2R, 3R) | R | R | Identity |
| (2S, 3S) | S | S | Enantiomer |
| (2R, 3S) | R | S | Diastereomer |
| (2S, 3R) | S | R | Diastereomer |
Methods for Chiral Separation
Resolution is the process of separating a racemic mixture into its constituent enantiomers. For a compound like this compound, which has two chiral centers, resolution techniques would separate the mixture of four stereoisomers.
A classic and widely used method for resolving chiral amines is through the formation of diastereomeric salts. pbworks.comrsc.org This technique leverages the principle that diastereomers have different physical properties, including solubility. libretexts.org The process involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org
For this compound, the basic amino group at the C2 position can react with a chiral acid like (+)-tartaric acid or (-)-mandelic acid. pbworks.comlibretexts.org This acid-base reaction forms a mixture of diastereomeric salts. For instance, reacting the mixture of four stereoisomers with (R,R)-tartaric acid would produce four diastereomeric salts:
(2R, 3R)-amine • (2R, 3R)-tartrate
(2S, 3S)-amine • (2R, 3R)-tartrate
(2R, 3S)-amine • (2R, 3R)-tartrate
(2S, 3R)-amine • (2R, 3R)-tartrate
Due to their different three-dimensional structures, these salts will have varying solubilities in a given solvent. Through a process of fractional crystallization, the least soluble diastereomeric salt can be selectively precipitated and isolated by filtration. rsc.org The pure enantiomer of the amine can then be recovered by treating the isolated salt with a base to neutralize the chiral acid.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |
| (S,S)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |
| (R)-Mandelic Acid | Chiral Acid | Resolution of racemic bases |
| (S)-Mandelic Acid | Chiral Acid | Resolution of racemic bases |
| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases |
Chiral chromatography is a powerful analytical and preparative technique for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are common methods. chromatographyonline.comacs.org
The separation of the stereoisomers of this compound would be achieved by passing a solution of the mixture through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and, thus, separation. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for a wide range of chiral compounds, including those containing pyrazole (B372694) moieties. acs.orgnih.govmz-at.de The choice of mobile phase (normal, polar organic, or reversed-phase) is critical for optimizing the separation. nih.govnih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for Amine Resolution
| CSP Type | Example Commercial Name | Mechanism |
|---|---|---|
| Polysaccharide (Cellulose-based) | CHIRALCEL® OD, Lux® Cellulose-2 | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance |
| Polysaccharide (Amylose-based) | CHIRALPAK® AD, Lux® Amylose-2 | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O1® | π-π interactions, hydrogen bonding, dipole stacking |
| Protein-based | Chiral-AGP | Hydrophobic and polar interactions |
Asymmetric Synthetic Approaches
Asymmetric synthesis refers to methods that selectively produce one stereoisomer of a chiral compound. This approach is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% or more of the material.
Enantioselective catalysis involves using a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. For the synthesis of vicinal diamine structures like this compound, several catalytic strategies could be employed. nih.govrsc.orgnih.govorganic-chemistry.org
One potential route is the asymmetric hydrogenation of a prochiral imine precursor. This method is a powerful tool for creating chiral amines. acs.org A hypothetical precursor, such as a pyrazolyl-substituted imine, could be hydrogenated using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral phosphine (B1218219) ligand. The chiral environment provided by the ligand would direct the hydrogenation to occur preferentially on one face of the imine, leading to the formation of the desired stereoisomer of the amine in high enantiomeric excess. The specific stereochemical outcome would depend on the choice of catalyst and the geometry of the imine precursor.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. tcichemicals.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of this compound, a well-established method involves the use of a sulfinamide chiral auxiliary, such as tert-butanesulfinamide. nih.gov A synthetic route could begin with the condensation of a suitable pyrazolyl-substituted ketone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The stereocenter at the sulfur atom directs the subsequent nucleophilic addition (e.g., a Grignard or organolithium reagent) to the imine double bond. This addition occurs with high diastereoselectivity. Finally, acidic hydrolysis removes the sulfinamide auxiliary to yield the enantiomerically enriched primary amine. This approach is highly modular and reliable for the synthesis of a wide variety of chiral amines. nih.gov
Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
|---|---|---|
| (R)- and (S)-tert-Butanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines |
| Evans' Auxiliaries (Oxazolidinones) | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| SAMP/RAMP | Hydrazone | Asymmetric alkylation of ketones and aldehydes |
| (-)-8-Phenylmenthol | Terpene-derived alcohol | Asymmetric conjugate additions, Diels-Alder reactions |
Biological Activities and Target Identification of Pyrazole Containing Amines in Vitro Studies Only
Anti-cancer Research and Cytotoxicity Studies (in vitro)
The anti-cancer potential of pyrazole (B372694) derivatives has been a significant area of investigation. nih.govsrrjournals.comnih.gov In vitro studies using various human cancer cell lines have demonstrated the cytotoxic effects of these compounds, often highlighting their ability to induce apoptosis and inhibit cell cycle progression. nih.govresearchgate.net
A series of novel pyrazoline scaffolds synthesized from coumarin–carbazole chalcones were evaluated for their in vitro cytotoxicity against HeLa (cervical cancer), NCI-H520 (lung cancer), and NRK-52E (normal rat kidney) cell lines. srrjournals.com Certain compounds from this series demonstrated the ability to arrest the cell cycle and induce apoptosis in both cancer cell lines. srrjournals.com Similarly, newly synthesized benzimidazole (B57391) linked pyrazole derivatives have shown potent antiproliferative activity against five human cancer cell lines: MCF-7 (breast), HaCaT (keratinocyte), MDA-MB231 (breast), A549 (lung), and HepG2 (liver). srrjournals.com
In another study, some pyrazole and pyrimidine (B1678525) derivatives exhibited significant in vitro anti-tumor activities at low concentrations against 59 different human tumor cell lines, representing a wide range of cancers including CNS, ovarian, renal, breast, colon, and lung cancers, as well as leukemia and melanoma. researchgate.net Furthermore, some 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. mdpi.com The cytotoxicity of a range of pyrazolone (B3327878) heterocyclic compounds and their derivatives was assessed using the brine shrimp lethality bioassay, with several compounds showing high activity. bdpsjournal.org
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.gov CDK2, in particular, has been identified as a promising target for cancer therapy. nih.govmdpi.com Several studies have reported on the synthesis and evaluation of pyrazole-based derivatives as potent CDK2 inhibitors. nih.govnih.govrsc.org
A series of novel pyrazole derivatives were designed, synthesized, and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. rsc.org Several of these compounds exhibited strong inhibition of CDK2. rsc.org For instance, compounds 4, 7a, 7d, and 9 showed IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org Western blot analysis confirmed the inhibitory effects of compounds 4 and 9 on CDK2 in HCT-116 cell lines. rsc.org
In a different study, newly synthesized diphenyl-1H-pyrazoles were screened for CDK2 inhibition. nih.gov Compounds 8d, 9b, 9c, and 9e demonstrated promising activity with IC50 values of 51.21, 41.36, 29.31, and 40.54 nM, respectively, which were comparable to the reference drug R-Roscovitine (IC50 = 43.25 nM). nih.gov Another research effort led to the discovery of a new chemotype of CDK2 inhibitors, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. mdpi.com Among these, compound 15 was the most potent CDK2 inhibitor with a Ki value of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM). mdpi.com
| Compound | Target | IC50/Ki Value | Reference |
|---|---|---|---|
| Compound 4 (Pyrazole derivative) | CDK2 | IC50: 3.82 μM | rsc.org |
| Compound 7a (Pyrazole derivative) | CDK2 | IC50: 2.0 μM | rsc.org |
| Compound 7d (Pyrazole derivative) | CDK2 | IC50: 1.47 μM | rsc.org |
| Compound 9 (Pyrazole derivative) | CDK2 | IC50: 0.96 μM | rsc.org |
| Compound 8d (Diphenyl-1H-pyrazole) | CDK2 | IC50: 51.21 nM | nih.gov |
| Compound 9b (Diphenyl-1H-pyrazole) | CDK2 | IC50: 41.36 nM | nih.gov |
| Compound 9c (Diphenyl-1H-pyrazole) | CDK2 | IC50: 29.31 nM | nih.gov |
| Compound 9e (Diphenyl-1H-pyrazole) | CDK2 | IC50: 40.54 nM | nih.gov |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Ki: 0.005 µM | mdpi.com |
| Compound 4a (Pyrazolo[3,4-d]pyrimidinone derivative) | CDK2 | IC50: 0.21 µM | researchgate.net |
Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.gov Inhibition of tubulin polymerization is a well-established mechanism for anti-cancer drugs. nih.gov Several pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.comnih.gov
A series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were designed and synthesized, with compound 6c exhibiting the highest cytotoxicity against melanoma cancer cells (SK-MEL-28) with an IC50 value of 3.46 μM. nih.gov Another study focused on indole-3-pyrazole-5-carboxamide analogues, where compound 18 showed potent activity against hepatocellular carcinoma cell lines (IC50 range of 0.6–2.9 μM) and moderate inhibitory activity against tubulin polymerization (IC50 = 19 μM). nih.gov
Furthermore, pyrazole hybrid chalcone (B49325) conjugates have been investigated as potential tubulin polymerization inhibitors. mdpi.com Among the synthesized conjugates, compound 5o exhibited excellent cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines with IC50 values of 2.13 ± 0.80 µM, 4.34 ± 0.98 µM, and 4.46 ± 0.53 µM, respectively. mdpi.com Compounds 5o, 5l, and 5p also showed significant inhibition of tubulin polymerization with IC50 values of 1.15, 1.65, and 1.95 μM, respectively, which are comparable to the known inhibitor Combretastatin A-4 (IC50 = 1.46 μM). mdpi.com
| Compound | Target | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| Compound 6c (Indolo–pyrazole derivative) | Tubulin Polymerization | - | SK-MEL-28 (IC50: 3.46 μM) | nih.gov |
| Compound 18 (Indole-3-pyrazole-5-carboxamide) | Tubulin Polymerization | 19 μM | Huh7, Mahlavu (IC50: 0.6–2.9 μM) | nih.gov |
| Compound 5o (Pyrazole hybrid chalcone) | Tubulin Polymerization | 1.15 μM | MCF-7 (IC50: 2.13 ± 0.80 µM) | mdpi.com |
| Compound 5l (Pyrazole hybrid chalcone) | Tubulin Polymerization | 1.65 μM | - | mdpi.com |
| Compound 5p (Pyrazole hybrid chalcone) | Tubulin Polymerization | 1.95 μM | - | mdpi.com |
| Compound 3b | Tubulin Polymerization | 13.29 µM | - | researchgate.net |
| Compound 3d | Tubulin Polymerization | 13.58 µM | - | researchgate.net |
Antimicrobial Investigations (in vitro)
The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacteria and fungi. mdpi.comnih.gov
Several studies have highlighted the in vitro antibacterial activity of pyrazole-containing amines. nih.govbdpsjournal.orgekb.egmdpi.com For instance, a class of 5-aminopyrazoles exhibited good antibacterial properties against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (B. subtilis and S. aureus) bacteria. nih.gov Another 5-aminopyrazole derivative showed notable activity against S. aureus and E. coli. nih.gov
In a study evaluating pyrazolone derivatives, compounds PhPzO, PrPzO, and MePzO demonstrated significant activity against all tested bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.625-5 mg/mL. bdpsjournal.org PhPzO was particularly effective against Bacillus subtilis with an MIC of 0.625 mg/mL. bdpsjournal.org More recently, a study on pyrazoles, indazoles, and pyrazolines found that several compounds possessed significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus, with the lead compound reaching MIC values of 4 µg/mL. mdpi.com
| Compound/Class | Bacterial Strain | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| 5-Aminopyrazoles | Gram-negative & Gram-positive | Good activity | nih.gov |
| PhPzO (Pyrazolone derivative) | Bacillus subtilis | MIC: 0.625 mg/mL | bdpsjournal.org |
| PrPzO (Pyrazolone derivative) | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC: 1.25 mg/mL | bdpsjournal.org |
| MePzO (Pyrazolone derivative) | S. aureus, B. subtilis, S. enterica | MBC: 5 mg/mL | bdpsjournal.org |
| Compound 9 (Pyrazoline) | Staphylococcus and Enterococcus (MDR strains) | MIC: 4 µg/mL | mdpi.com |
| Pyranopyrazole & Pyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high activity | ekb.eg |
Pyrazole derivatives have also been investigated for their antifungal properties against various pathogenic fungi. nih.govnih.govmdpi.comeijppr.com A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates evaluated their in vitro antifungal activity against phytopathogenic fungi. nih.gov The isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was better than the commercial fungicide carbendazol. nih.gov
Another study focused on pyrazole analogues containing an aryl trifluoromethoxy group and evaluated their antifungal activities against six plant pathogenic fungi. nih.gov Compounds 1t and 1v exhibited higher activity against all tested fungi, with 1v showing the highest activity against F. graminearum with an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov Furthermore, a series of triazole derivatives with a phenylethynyl pyrazole side chain exhibited good to excellent in vitro inhibitory activity against C. albicans and C. neoformans, with MIC values ranging from 1 to 0.0625 μg/mL. mdpi.com
| Compound | Fungal Strain | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| Compound 7ai (Isoxazolol pyrazole carboxylate) | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |
| Compound 1v (Pyrazole analogue) | Fusarium graminearum | EC50: 0.0530 μM | nih.gov |
| Compounds 5a, 5b, 5j, 5k, 5o, 6a, 6c (Triazole derivatives) | Candida neoformans | MIC: 0.0625 μg/mL | mdpi.com |
| Compound 6c (Triazole derivative) | Candida albicans (fluconazole-resistant) | MIC: 4.0 µg/mL | mdpi.com |
| Compounds 3f and 4b | Candida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosum | Highly active | eijppr.com |
Antiviral Efficacy (in vitro)
The antiviral potential of pyrazole-containing compounds has been explored against a variety of viruses. nih.govnih.govresearchgate.net A review on the biological activities of pyrazole highlighted that certain 4,5-disubstituted pyrazole derivatives showed potent antiviral activity against a broad panel of viruses in HEL cell cultures. nih.gov
More recent research has focused on the antiviral efficacy of pyrazole derivatives against specific viruses. A study on newly synthesized pyrazole derivatives against Newcastle disease virus (NDV) found that several compounds exhibited significant protection. nih.govresearchgate.net Notably, hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV with 0% mortality, while the pyrazolopyrimidine derivative 7 provided 95% protection. nih.govresearchgate.net These findings suggest that pyrazole-based scaffolds hold promise for the development of new antiviral agents. nih.govresearchgate.net Another study reported that 1,3-diphenylpyrazole derivatives exhibited 95–100% protection of chicks against NDV. nih.gov
Receptor Antagonism Studies (in vitro)
P2Y14 Receptor Modulation
No studies were identified that investigated the modulatory effects of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine on the P2Y14 receptor.
Other In Vitro Biological Activities (e.g., Anti-diabetic, Antioxidant)
There is no available research documenting the anti-diabetic or antioxidant properties of this compound in in vitro assays.
Coordination Chemistry and Material Science Applications
Ligand Design and Metal Complexation with Pyrazole (B372694) Derivatives
The design of ligands is a fundamental aspect of coordination chemistry, with pyrazole derivatives being a versatile class of compounds due to the presence of multiple nitrogen atoms that can coordinate to metal ions. nih.gov The synthesis of metal complexes with pyrazole-based ligands is an active area of research, with studies often focusing on their structural characterization and resulting electronic properties. dntb.gov.ua However, specific studies detailing the ligand design principles and the synthesis and characterization of metal complexes involving 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine as a ligand have not been reported.
Formation of Coordination Polymers and Supramolecular Assemblies
Coordination polymers are extended structures formed from metal ions linked by organic ligands. The formation of such polymers and other supramolecular assemblies is of great interest for the development of new materials with unique properties. Pyrazole-containing ligands have been successfully used to construct coordination polymers with diverse topologies and potential applications. nih.govrsc.org The ability of a ligand to form such extended networks depends on its connectivity and the coordination geometry of the metal ion. There is currently no available research on the formation of coordination polymers or supramolecular assemblies using this compound.
Applications in Catalysis
Metal complexes are widely used as catalysts in a variety of chemical transformations. Pyrazole-based ligands can influence the catalytic activity of a metal center by modifying its electronic and steric environment. nih.gov Research into the catalytic applications of metal complexes with pyrazole derivatives is an ongoing field of study. rsc.org However, there are no specific reports on the catalytic applications of metal complexes of this compound.
Chemosensing Applications
Chemosensors are molecules designed to detect the presence of specific chemical species. Pyrazole derivatives have been investigated for their potential in chemosensing applications due to their ability to bind to analytes and produce a detectable signal. sciforum.net The development of new chemosensors is a significant area of research in analytical chemistry. To date, there is no published literature on the use of this compound or its metal complexes in chemosensing applications.
Corrosion Inhibition Properties
Pyrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in different corrosive environments. nih.gov Their effectiveness is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. researchgate.net The adsorption behavior of these inhibitors can often be described by models such as the Langmuir adsorption isotherm. While the corrosion inhibition properties of numerous pyrazole compounds have been documented, specific data on the performance of this compound as a corrosion inhibitor, including its inhibition efficiency and adsorption characteristics, are not available in the scientific literature.
Future Research Directions for 3 4 Methyl 1h Pyrazol 1 Yl Butan 2 Amine
Development of Novel Synthetic Routes and Scalability
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and scalable methods remains a critical objective. mdpi.comnih.gov Future research into the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine should focus on developing novel synthetic pathways that improve upon existing methods.
Key Research Objectives:
Exploration of Green Chemistry Principles: Investigation into solvent-free reaction conditions or the use of greener solvents to minimize environmental impact. mdpi.com
Catalytic Approaches: Development of novel catalytic systems, including organocatalysts or transition-metal catalysts, to enhance reaction efficiency and selectivity. rsc.org
Flow Chemistry: Implementation of continuous flow processes to improve scalability, safety, and product consistency.
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting areas for future optimization.
| Synthetic Strategy | Advantages | Potential for Scalability | Areas for Future Research |
| Traditional Condensation Reactions | Readily available starting materials. wikipedia.org | Moderate | Improving regioselectivity and reducing waste. |
| 1,3-Dipolar Cycloaddition | High degree of regioselectivity. nih.gov | Good | Development of more efficient catalysts and milder reaction conditions. |
| Metal-Catalyzed Cross-Coupling | Versatility in introducing substituents. | Good | Exploring a wider range of coupling partners and catalyst systems. |
| Enzyme-Catalyzed Synthesis | High stereoselectivity and environmentally friendly. | Challenging | Enzyme discovery and engineering for specific pyrazole synthesis. |
Advanced Computational Studies for Structure-Activity Relationships
Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.netijbio.ir For this compound, advanced computational studies can provide deep insights into its structure-activity relationships (SAR).
Key Computational Approaches:
Quantum Mechanics (QM) Calculations: To accurately model the electronic structure, reactivity, and spectroscopic properties of the molecule.
Molecular Docking: To predict the binding modes and affinities of the compound with various biological targets. researchgate.net
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with biological macromolecules over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of pyrazole derivatives with their biological activities. ijbio.ir
These computational studies will be instrumental in identifying key structural motifs responsible for potential biological activity and in designing new analogs with improved properties. mdpi.com
Exploration of New Biological Targets and Mechanisms
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net A crucial future direction is the comprehensive biological screening of this compound to identify novel therapeutic applications.
Potential Biological Targets:
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, suggesting this compound could be screened against various kinase families implicated in cancer and inflammatory diseases. nih.gov
G-Protein Coupled Receptors (GPCRs): As a key class of drug targets, screening against a panel of GPCRs could reveal unexpected activities.
Enzymes: Targeting enzymes such as cyclooxygenases (COX), as seen with celecoxib, or other metabolic enzymes is a promising avenue. ingentaconnect.com
Ion Channels: The modulation of ion channel activity is another potential therapeutic application to be explored.
Elucidating the mechanism of action for any identified biological activity will be paramount, employing techniques such as transcriptomics, proteomics, and cellular imaging to understand the molecular pathways involved.
| Potential Therapeutic Area | Key Biological Targets | Rationale based on Pyrazole Derivatives |
| Oncology | Kinases (e.g., JAK, Aurora), p53, Bcl-2 researchgate.netnih.gov | Known anticancer activity of various pyrazole compounds. mdpi.com |
| Inflammation | COX enzymes, cytokines (e.g., TNF-α, IL-6) nih.gov | The well-established anti-inflammatory effects of pyrazole-based drugs. nih.gov |
| Infectious Diseases | Bacterial and fungal enzymes, viral proteins | Broad-spectrum antimicrobial and antiviral activities reported for pyrazoles. nih.gov |
| Neurological Disorders | Neurotransmitter receptors, enzymes involved in neuroinflammation | Evidence of neuroprotective effects in some pyrazole derivatives. nih.gov |
Integration into Supramolecular Assemblies and Functional Materials
Beyond its potential pharmacological applications, the structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and functional materials. rsc.orgmdpi.com The pyrazole ring can act as a versatile ligand for metal coordination, and the amine group provides a site for further functionalization.
Future Research in Materials Science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as a ligand to create novel MOFs with potential applications in gas storage, catalysis, and sensing. rsc.org
Self-Assembled Monolayers (SAMs): Investigation of the self-assembly properties of this molecule on various surfaces to create functional interfaces.
Luminescent Materials: Exploration of the photophysical properties of metal complexes derived from this ligand for applications in lighting and displays. rsc.org
Functional Polymers: Incorporation of the pyrazole moiety into polymer backbones to develop materials with tailored electronic, thermal, or responsive properties.
The ability of pyrazole derivatives to form predictable supramolecular structures through hydrogen bonding and π-stacking interactions further enhances their utility in crystal engineering and the design of smart materials. mdpi.comresearchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Solvents : Anhydrous tetrahydrofuran (THF) or ether to minimize side reactions .
- Temperature : Reactions often proceed at room temperature but may require reflux (40–80°C) for sterically hindered amines.
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon assignments (e.g., pyrazole ring protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 180.1245 for CHN) .
- X-ray Diffraction : For crystalline derivatives, SHELXL refinement (with Hirshfeld surface analysis) resolves bond lengths and angles, critical for confirming stereochemistry .
Q. How does the electron-donating 4-methyl group on the pyrazole ring influence reactivity?
- Methodological Answer : The methyl group enhances electron density on the pyrazole ring, stabilizing cationic intermediates during alkylation or acylation. This can be quantified via Hammett substituent constants (σ = -0.07 for methyl), predicting regioselectivity in electrophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, common in flexible aliphatic chains .
- Cross-Validation : Compare experimental X-ray data with density functional theory (DFT)-optimized structures (e.g., using Gaussian at B3LYP/6-31G* level) to validate bond angles/torsions .
Q. What experimental design considerations are critical for assessing biological activity in neuropharmacological studies?
- Methodological Answer :
-
In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT) using radioligand binding assays (IC determination). Include positive controls (e.g., ketanserin for 5-HT) .
-
Structure-Activity Relationship (SAR) : Compare with analogs (see Table 1) to identify key substituents affecting potency .
Table 1 : Bioactivity of Structural Analogs
Compound Structural Variation IC (5-HT) This compound Reference compound 120 nM 3-(1H-pyrazol-5-yl)butan-1-amine Pyrazole position shift 450 nM 4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine Extended alkyl chain 85 nM
Q. How can computational modeling predict metabolic stability for this compound?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or CypReact to identify likely cytochrome P450 (CYP) oxidation sites (e.g., N-methyl groups). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Docking Studies : AutoDock Vina to model interactions with CYP3A4 active site (PDB ID: 4NY4), prioritizing residues (e.g., heme iron coordination) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure (R/S) forms?
- Methodological Answer :
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation, monitored via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts in ketone reductions (e.g., Corey-Bakshi-Shibata reaction) to achieve >90% enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
